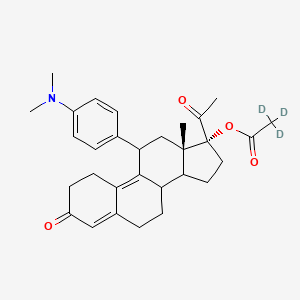![molecular formula C30H19Cl3N9Na3O11S3 B590587 trisodium;10-amino-6,13-dichloro-3-[3-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]propylimino]-7H-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonate CAS No. 136248-03-8](/img/structure/B590587.png)
trisodium;10-amino-6,13-dichloro-3-[3-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]propylimino]-7H-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trisodium;10-amino-6,13-dichloro-3-[3-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]propylimino]-7H-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonate is a complex organic compound with the molecular formula C30H19Cl3N9Na3O11S3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;10-amino-6,13-dichloro-3-[3-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]propylimino]-7H-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonate involves multiple steps, including the introduction of sulfonic acid groups, chlorination, and the formation of triazine rings. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The process may include purification steps such as crystallization or chromatography to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can alter the compound’s structure, potentially affecting its properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the compound’s structure.
Applications De Recherche Scientifique
trisodium;10-amino-6,13-dichloro-3-[3-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]propylimino]-7H-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound’s unique properties make it useful in biological assays and as a marker in molecular biology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,11-Triphenodioxazinedisulfonic acid, 3-amino-6,13-dichloro-10-((3-((4-chloro-6-((2-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)propyl)amino)-, sodium salt (1:2)
- 4,11-Triphenodioxazinedisulfonic acid, 3-amino-6,13-dichloro-10-((3-((4-chloro-6-((2-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)propyl)amino)-, potassium salt (1:3)
Uniqueness
The uniqueness of trisodium;10-amino-6,13-dichloro-3-[3-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]propylimino]-7H-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonate lies in its specific structural configuration, which imparts unique chemical and physical properties. These properties make it particularly valuable in applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
136248-03-8 |
|---|---|
Formule moléculaire |
C30H19Cl3N9Na3O11S3 |
Poids moléculaire |
953.033 |
Nom IUPAC |
trisodium;10-amino-6,13-dichloro-3-[3-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]propylamino]-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonate |
InChI |
InChI=1S/C30H22Cl3N9O11S3.3Na/c31-18-21-25(19(32)20-24(18)52-22-14(37-20)7-6-12(34)26(22)55(46,47)48)53-23-15(38-21)8-9-16(27(23)56(49,50)51)35-10-3-11-36-29-40-28(33)41-30(42-29)39-13-4-1-2-5-17(13)54(43,44)45;;;/h1-2,4-9,35H,3,10-11,34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H2,36,39,40,41,42);;;/q;3*+1/p-3 |
Clé InChI |
DLBYZCBUTIXXEG-UHFFFAOYSA-K |
SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)NCCCNC3=C(C4=C(C=C3)N=C5C(=C(C6=NC7=C(C(=C(C=C7)N)S(=O)(=O)[O-])OC6=C5Cl)Cl)O4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












